N-(3-methoxyphenyl)-2,4-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2,4-dinitrobenzamide: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and two nitro groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2,4-dinitrobenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions of the benzene ring.
Methoxylation: The nitrated benzamide is then reacted with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-methoxyphenyl)-2,4-dinitrobenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-(3-methoxyphenyl)-2,4-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(3-methoxyphenyl)-2,4-dinitrobenzamide is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of nitro groups is known to enhance the biological activity of aromatic compounds.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(3-methoxyphenyl)-2,4-dinitrobenzamide exerts its effects involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2,4-diaminobenzamide: A reduced form of the compound with amine groups instead of nitro groups.
N-(3-methoxyphenyl)-2,4-dichlorobenzamide: A compound with chlorine substituents instead of nitro groups.
N-(3-methoxyphenyl)-2,4-dihydroxybenzamide: A compound with hydroxyl groups instead of nitro groups.
Uniqueness
N-(3-methoxyphenyl)-2,4-dinitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N3O6 |
---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-23-11-4-2-3-9(7-11)15-14(18)12-6-5-10(16(19)20)8-13(12)17(21)22/h2-8H,1H3,(H,15,18) |
InChI Key |
IXGWMTURAIRTMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.